Electronic Effect Comparison: Calculated Lipophilicity of 6-Trifluoromethyl vs. Unsubstituted Pyridazine Carbaldehyde Core
The presence of the trifluoromethyl group significantly increases the lipophilicity of the pyridazine scaffold, as indicated by calculated logP values. The target compound has a consensus log P (cLogP) of 1.28 and an XLogP3 of 0.56 . While no direct experimental measurement for the unsubstituted pyridazine-3-carbaldehyde is provided, the class-level inference is that the -CF3 group enhances membrane permeability compared to a hydrogen-substituted analog, which would have a significantly lower logP . This is a key parameter in medicinal chemistry for improving bioavailability.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log P = 1.28; XLogP3 = 0.56 |
| Comparator Or Baseline | Unsubstituted Pyridazine Core (Baseline: ~0 or lower logP expected) |
| Quantified Difference | Not explicitly quantified for direct analog; difference inferred from the known logP contribution of a -CF3 vs -H group. |
| Conditions | In silico calculation using multiple models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . |
Why This Matters
The increased lipophilicity conferred by the -CF3 group is a key design feature for improving a molecule's ability to cross biological membranes, making this building block a strategic choice over a non-fluorinated analog in drug discovery projects.
